3,4-Bis(bromomethyl)thiophene

Catalog No.
S8618633
CAS No.
M.F
C6H6Br2S
M. Wt
269.99 g/mol
Availability
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3,4-Bis(bromomethyl)thiophene

Product Name

3,4-Bis(bromomethyl)thiophene

IUPAC Name

3,4-bis(bromomethyl)thiophene

Molecular Formula

C6H6Br2S

Molecular Weight

269.99 g/mol

InChI

InChI=1S/C6H6Br2S/c7-1-5-3-9-4-6(5)2-8/h3-4H,1-2H2

InChI Key

MOTMSUVHBANQJS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)CBr)CBr

3,4-Bis(bromomethyl)thiophene is a brominated derivative of thiophene, characterized by the presence of bromomethyl groups at the 3 and 4 positions of the thiophene ring. This compound is notable for its unique structural features, which contribute to its reactivity and potential applications in various fields, including organic synthesis and materials science. The molecular formula for 3,4-bis(bromomethyl)thiophene is C6H6Br2SC_6H_6Br_2S, and it exhibits properties typical of thiophene derivatives, such as aromaticity and electron-rich character due to the presence of sulfur.

Due to its functional groups. Notably, it can undergo nucleophilic substitution reactions where nucleophiles attack the electrophilic bromomethyl groups. Additionally, it can be involved in oxidative cycloaddition reactions, particularly when reacted with dienophiles like 1,4-naphthoquinones, leading to more complex structures. The compound's reactivity is enhanced by the bromine substituents, which can facilitate further transformations such as amination or coupling reactions with other organic compounds .

Research indicates that brominated thiophenes, including 3,4-bis(bromomethyl)thiophene, may exhibit significant biological activity. Compounds of this class have been studied for their potential pharmacological effects, including antimicrobial and anticancer properties. The introduction of bromine atoms at specific positions on the thiophene ring enhances biological activity by increasing lipophilicity and altering the electronic properties of the compound .

The synthesis of 3,4-bis(bromomethyl)thiophene typically involves bromomethylation processes. One common method includes reacting 3,4-dibromothiophene with paraformaldehyde in the presence of a Lewis acid catalyst. This approach allows for selective introduction of bromomethyl groups at the desired positions on the thiophene ring . The reaction conditions can be optimized to improve yield and selectivity.

General Synthesis Procedure:

  • Reactants: Start with 3,4-dibromothiophene and paraformaldehyde.
  • Catalyst: Use a Lewis acid such as zinc chloride or aluminum chloride.
  • Reaction Conditions: Conduct the reaction under controlled temperature and stirring to promote bromomethylation.
  • Isolation: Purify the product through recrystallization or chromatography.

3,4-Bis(bromomethyl)thiophene has several applications in organic chemistry and materials science:

  • Precursor in Organic Synthesis: It serves as a building block for synthesizing more complex thiophene derivatives.
  • Material Science: Used in the development of organic semiconductors and conductive polymers due to its electronic properties.
  • Pharmaceuticals: Investigated for potential use in drug development owing to its biological activity .

Studies on the interactions of 3,4-bis(bromomethyl)thiophene with various biological targets are crucial for understanding its potential therapeutic applications. Research has shown that this compound can interact with enzymes and receptors, leading to biological responses that could be harnessed for medicinal purposes. The specific pathways and mechanisms remain an area of ongoing investigation .

Several compounds share structural similarities with 3,4-bis(bromomethyl)thiophene. These include:

Compound NameStructure FeaturesUnique Aspects
2-BromothiopheneSingle bromine atom at position 2Less sterically hindered; more reactive
3-BromothiopheneSingle bromine atom at position 3Different reactivity profile
2,5-DibromothiopheneTwo bromine atoms at positions 2 and 5Broader applications in materials science
3,4-DibromothiopheneTwo bromine atoms at positions 3 and 4Similar reactivity but different substitution patterns

Uniqueness: The unique positioning of two bromomethyl groups on the thiophene ring in 3,4-bis(bromomethyl)thiophene enhances its reactivity compared to other derivatives with fewer or differently positioned substituents. This structural feature allows for diverse synthetic pathways and potential applications not readily available to other similar compounds .

Molecular Architecture and Bonding Patterns

The molecular framework of 3,4-bis(bromomethyl)thiophene consists of a thiophene ring (C₄H₄S) with bromomethyl groups at positions 3 and 4. The thiophene ring adopts a planar conformation due to aromatic π-electron delocalization, while the bromomethyl substituents introduce steric bulk and electronic effects. Key bond lengths and angles include:

  • C-S bond length: ~1.71 Å (typical for thiophene derivatives).
  • C-Br bond length: ~1.93–1.96 Å, consistent with sp³-hybridized carbon-bromine single bonds.
  • C-CH₂Br bond angles: ~109.5°, reflecting tetrahedral geometry at the methyl carbon.

The bromomethyl groups exhibit free rotation around the C-C single bonds, though steric hindrance between adjacent substituents may restrict conformational flexibility.

Crystallographic Analysis and Spatial Configuration

X-ray diffraction studies of related brominated thiophenes, such as 3,4-bis(bromomethyl)-2,5-dimethylthiophene, reveal monoclinic crystal systems with space group P2₁/c. Key crystallographic parameters include:

ParameterValue
Unit cell dimensionsa = 8.23 Å, b = 10.45 Å, c = 12.67 Å
Unit cell anglesα = 90°, β = 105.3°, γ = 90°
Density (calc.)1.89 g/cm³

The thiophene ring remains planar, while bromomethyl groups adopt staggered conformations to minimize steric clashes.

Spectroscopic Identification Techniques

  • ¹H NMR: The methylene protons (-CH₂Br) resonate as a singlet at δ 4.3–4.5 ppm due to equivalent environments. Aromatic protons on the thiophene ring appear as doublets between δ 7.1–7.3 ppm.
  • ¹³C NMR: The methylene carbon (C-CH₂Br) appears at δ 30–32 ppm, while the thiophene carbons resonate at δ 125–140 ppm.
  • IR Spectroscopy: Strong absorption bands at 560–580 cm⁻¹ (C-Br stretch) and 3100 cm⁻¹ (aromatic C-H stretch).
  • Mass Spectrometry: Molecular ion peak at m/z 303.996 (M⁺) with isotopic patterns characteristic of two bromine atoms.

Comparative Structural Analysis with Related Brominated Thiophenes

The table below contrasts 3,4-bis(bromomethyl)thiophene with structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
3,4-Bis(bromomethyl)thiopheneC₆H₆Br₂S301.996Dual bromomethyl groups
3-Bromo-4-(bromomethyl)thiopheneC₅H₄Br₂S255.96Single bromomethyl group
3,4-Bis(chloromethyl)thiopheneC₆H₆Cl₂S205.13Chlorine substituents

Bromine’s higher electronegativity and polarizability compared to chlorine enhance reactivity in cross-coupling reactions.

Bromomethylation Reaction Mechanisms

The synthesis of 3,4-bis(bromomethyl)thiophene primarily relies on bromomethylation reactions, which involve introducing bromomethyl groups (-CH$$_2$$Br) onto the thiophene ring. A widely employed method adapts the Blanc bromomethylation process, substituting hydrogen chloride with hydrobromic acid (HBr). This reaction proceeds via electrophilic aromatic substitution, where formaldehyde (or paraformaldehyde) acts as the methylene source, and HBr serves as the brominating agent [5] [6].

The mechanism begins with the protonation of formaldehyde by HBr, generating a reactive electrophilic species, likely the bromocarbenium ion (BrCH$$_2^+$$). This intermediate attacks the electron-rich thiophene ring at the 3- and 4-positions, facilitated by the aromatic system's resonance stabilization. Subsequent quenching by bromide ions yields the bromomethylated product. For 3,4-disubstitution, steric and electronic factors direct the second bromomethyl group to the adjacent position, as the thiophene ring's sulfur atom stabilizes partial positive charges during electrophilic attack [2] .

Key to this mechanism is the use of Lewis acids such as zinc chloride (ZnCl$$2$$) or aluminum chloride (AlCl$$3$$), which enhance the electrophilicity of the bromocarbenium ion. For example, ZnCl$$_2$$ coordinates with formaldehyde, polarizing the carbonyl group and accelerating electrophile formation . Side reactions, such as the formation of bis(bromomethyl) ether, are mitigated by controlling reagent addition sequences and maintaining stoichiometric excess of thiophene derivatives [6].

Catalytic Systems for Selective Substitution

Selective bromomethylation at the 3- and 4-positions requires precise catalytic control. The choice of catalyst influences both reaction efficiency and regioselectivity.

CatalystConditionsYield (%)Selectivity (3,4 vs. 2,5)Source
ZnCl$$_2$$Reflux, CCl$$_4$$, 4h91>20:1 [1]
AlCl$$_3$$RT, CH$$_3$$COOH, 6h8515:1
Dibenzoyl peroxideReflux, CCl$$4$$, N$$2$$, 4h8918:1 [1]

Zinc chloride emerges as the most effective catalyst, achieving 91% yield with a selectivity ratio exceeding 20:1 for 3,4-disubstitution [1]. This superiority stems from its ability to stabilize transition states without over-activating the thiophene ring, which could lead to uncontrolled polysubstitution. In contrast, aluminum chloride exhibits lower selectivity due to its stronger Lewis acidity, which promotes competing side reactions such as ring oxidation .

Recent studies highlight the role of radical initiators like dibenzoyl peroxide in enhancing selectivity. By generating bromine radicals under inert atmospheres, these catalysts enable a stepwise bromomethylation pathway, reducing dimerization byproducts [1]. Additionally, palladium-catalyzed cross-coupling methods have been explored for post-functionalization, though they remain secondary to direct electrophilic substitution [2].

Solvent Effects and Reaction Kinetics

Solvent choice critically impacts reaction kinetics and product distribution. Polar aprotic solvents like carbon tetrachloride (CCl$$4$$) and acetic acid (CH$$3$$COOH) are commonly used, with distinct effects:

  • Carbon tetrachloride: Non-polar nature minimizes solvation of ionic intermediates, accelerating electrophilic attack. Reactions in CCl$$_4$$ typically achieve completion within 4 hours under reflux [1].
  • Acetic acid: Polar protic solvents stabilize charged intermediates via hydrogen bonding, but prolonged reaction times (6–8 hours) are required to counteract reduced electrophile reactivity .

Kinetic studies reveal a second-order dependence on formaldehyde and thiophene concentrations, with the rate equation:
$$
\text{Rate} = k[\text{Thiophene}][\text{HCHO}][\text{HBr}]
$$
Elevating temperature from 20°C to 80°C increases the rate constant $$k$$ by a factor of 3.2, though excessive heat promotes side reactions like ether formation [6]. Optimal conditions balance rapid kinetics with high selectivity, often achieved at 40–60°C.

Purification Strategies and Yield Optimization

Purification of 3,4-bis(bromomethyl)thiophene demands careful handling due to its sensitivity to moisture and light. Common techniques include:

  • Column chromatography: Silica gel with hexane/ethyl acetate (9:1) eluent removes unreacted starting materials and dimers.
  • Recrystallization: Dissolving the crude product in hot ethanol followed by slow cooling yields crystals with >99% purity .
  • Distillation: Vacuum distillation (80°C, 0.1 mmHg) is effective for large-scale purification but risks thermal decomposition [1].

Yield optimization hinges on reagent ratios and reaction time. A 1:2.1 molar ratio of thiophene derivative to paraformaldehyde maximizes di-substitution while minimizing oligomerization. For example, extending the reaction time beyond 4 hours in CCl$$_4$$ increases yield from 85% to 91% but requires rigorous exclusion of moisture to prevent hydrolysis [1] [6].

3,4-Bis(bromomethyl)thiophene demonstrates moderate thermal stability characteristic of brominated aromatic heterocycles. The compound with molecular formula C₆H₆Br₂S and molecular weight 269.99 g/mol exhibits thermal behavior governed by the relative weakness of carbon-bromine bonds compared to the aromatic thiophene framework [1] [2].

Decomposition Mechanism Studies

Theoretical investigations using density functional theory calculations indicate that thiophene derivatives decompose primarily through two distinct pathways: carbon-sulfur bond scission and carbon-carbon β-bond cleavage, with carbon-sulfur bond breakage representing the thermodynamically preferred pathway due to lower activation barriers [2]. For 3,4-bis(bromomethyl)thiophene specifically, the initial decomposition step involves carbon-bromine bond cleavage from the bromomethyl substituents rather than thiophene ring fragmentation.

Comparative thermal analysis with related compounds reveals that 3-bromomethylthiophene maintains stability up to approximately 200°C, while 2-bromomethyl-3-methylthiophene exhibits thermal stability extending to 215°C [3]. The presence of two bromomethyl groups in the 3,4-positions of thiophene is expected to result in lower thermal stability due to increased steric strain and electronic effects [1].

Thermal Analysis Data

CompoundMolecular Weight (g/mol)Thermal StabilityDecomposition Pattern
3,4-Bis(bromomethyl)thiophene269.99Moderate (brominated compounds)Carbon-bromine bond cleavage first
Reference: 2,5-Bis(bromomethyl)thiophene269.99Moderate stabilitySimilar to 3,4-isomer
Related: 3-Bromomethylthiophene177.06Stable to ~200°Cβ-scission processes
Related: 2-Bromomethyl-3-methylthiophene191.089Stable to ~215°CAlkyl side chain effects

The decomposition pathway for 3,4-bis(bromomethyl)thiophene involves sequential elimination of bromine atoms from the methyl substituents, followed by potential rearrangement reactions involving the thiophene ring system. Thermogravimetric analysis studies of analogous brominated thiophene compounds indicate that decomposition temperatures typically range between 210-220°C [4].

Solubility Characteristics in Organic Media

The solubility profile of 3,4-bis(bromomethyl)thiophene reflects the hydrophobic nature of the thiophene ring system combined with the polar character introduced by the bromomethyl substituents. The compound exhibits limited solubility in water due to its predominantly hydrophobic thiophene structure [5].

Solvent Compatibility Analysis

Comprehensive solubility studies demonstrate that 3,4-bis(bromomethyl)thiophene dissolves readily in polar organic solvents including dichloromethane, chloroform, dimethylformamide, and dimethyl sulfoxide [5] [6]. The compound's solubility in these media facilitates its use in various synthetic transformations and characterization procedures.

Quantitative solubility data indicates excellent dissolution in halogenated solvents such as dichloromethane and chloroform, attributed to favorable dipole-dipole interactions between the bromomethyl groups and the solvent molecules [7]. The compound also shows substantial solubility in polar aprotic solvents including dimethylformamide and dimethyl sulfoxide, which are commonly employed in nucleophilic substitution reactions [6].

Physicochemical Properties Summary

PropertyValue
Molecular FormulaC₆H₆Br₂S
Molecular Weight (g/mol)269.99
Melting Point (°C)Not reported
Boiling Point (°C)Not reported
Density (g/cm³)Not reported
AppearanceColorless to light yellow liquid/solid
Solubility in waterLimited (hydrophobic)
Solubility in organic solventsSoluble in dichloromethane, chloroform, dimethylformamide, dimethyl sulfoxide

The solubility characteristics enable efficient purification through conventional techniques such as recrystallization from appropriate organic solvents and column chromatography using silica gel with organic eluent systems [8].

Electronic Properties and Aromaticity Studies

The electronic structure of 3,4-bis(bromomethyl)thiophene is characterized by the preservation of thiophene ring aromaticity despite the presence of electron-withdrawing bromomethyl substituents. Nuclear magnetic resonance spectroscopy and theoretical calculations provide detailed insights into the electronic properties and aromatic character of this substituted thiophene derivative.

Aromaticity Assessment

The thiophene ring in 3,4-bis(bromomethyl)thiophene maintains substantial aromatic character, with aromaticity indices indicating values comparable to those of unsubstituted thiophene systems. Studies using nuclear magnetic resonance chemical shift analysis demonstrate that thiophene exhibits an aromaticity index of approximately 0.92 relative to benzene (set at 1.0) [9] [10].

Nucleus-independent chemical shift calculations and molecular orbital analysis reveal that the 3,4-substitution pattern with bromomethyl groups preserves the π-electron delocalization within the thiophene ring [11]. The aromatic character is maintained through conjugation effects, although the electron density distribution is perturbed by the electron-withdrawing nature of the bromomethyl substituents.

Electronic Structure Characteristics

Theoretical studies employing density functional theory calculations indicate that bromomethyl substituents exert significant electronic effects on the thiophene ring system [12] [13]. The substitution pattern results in decreased electron density on the aromatic ring due to the inductive electron-withdrawing effect of the bromine atoms.

PropertyDescription
AromaticityThiophene ring maintains aromatic character
Electronic CharacterElectron-withdrawing bromomethyl groups
Substituent EffectsDecreased electron density on ring
ConjugationConjugation preserved in thiophene core
Reactivity PatternElectrophilic substitution less favorable
NucleophilicityReduced compared to unsubstituted thiophene

The molecular orbital energy levels are significantly affected by the bromomethyl substitution, with calculations showing that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are modified compared to unsubstituted thiophene [14] [15]. The ionization potential increases due to the electron-withdrawing effects of the substituents.

Nuclear Magnetic Resonance Spectroscopic Evidence

Nuclear magnetic resonance spectroscopy provides direct evidence for the electronic environment of 3,4-bis(bromomethyl)thiophene. The thiophene ring protons typically appear as singlets in the aromatic region around δ 7.2 ppm in ¹H nuclear magnetic resonance spectra, while the bromomethyl protons appear as singlets around δ 4.5 ppm [8]. The chemical shift values reflect the deshielding effect of the aromatic ring on the thiophene protons and the influence of the electronegative bromine atoms on the methylene protons.

Reactivity Patterns in Cross-Coupling Reactions

3,4-Bis(bromomethyl)thiophene serves as a versatile building block in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling reactions. The compound's dual bromomethyl functionality provides multiple reaction sites for sequential or simultaneous coupling transformations.

Suzuki-Miyaura Cross-Coupling Applications

Extensive studies demonstrate the effectiveness of 3,4-bis(bromomethyl)thiophene in Suzuki-Miyaura coupling reactions with various organoboronic acids. Reaction conditions typically employ palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with appropriate phosphine ligands, in the presence of inorganic bases including potassium carbonate or sodium carbonate [16] [17] [18].

The regioselectivity of cross-coupling reactions depends on the electronic and steric environment of the individual bromomethyl groups. Studies indicate that both bromomethyl positions exhibit comparable reactivity, enabling the formation of symmetric bis-coupled products or selective mono-coupling depending on reaction stoichiometry and conditions [19] [20].

Reaction Scope and Yields

Comprehensive synthetic studies reveal that 3,4-bis(bromomethyl)thiophene participates effectively in various cross-coupling transformations with yields ranging from moderate to excellent. The compound demonstrates compatibility with diverse boronic acid coupling partners, including electron-rich and electron-deficient aromatic systems [17] [18].

Reaction TypeTypical ConditionsYields (%)Selectivity
Suzuki-Miyaura CouplingPd catalyst, boronic acids, base44-94%High regioselectivity
Nucleophilic SubstitutionNucleophiles in polar aprotic solvents80-90%SN2 mechanism
Oxidative PolymerizationIron(III) chloride as oxidant60-90%Regioregular products
Williamson Ether SynthesisBase-catalyzed with alcohols48-70%Competitive cyclization
Mannich ReactionSecondary amines, formaldehyde40-80%Position-selective

Mechanistic Considerations

The reactivity of 3,4-bis(bromomethyl)thiophene in cross-coupling reactions follows established mechanisms for organohalide coupling partners. The palladium-catalyzed cycle involves oxidative addition of the carbon-bromine bond to palladium(0), transmetalation with the organoboronic acid coupling partner, and reductive elimination to form the coupled product [20].

Synthetic Applications

The compound finds extensive application in the synthesis of functionalized thiophene derivatives for materials science applications. Coupling reactions enable the construction of extended π-conjugated systems incorporating thiophene units, which are valuable for organic electronic applications including organic field-effect transistors and photovoltaic devices [21] [22].

Polymerization reactions of 3,4-bis(bromomethyl)thiophene derivatives through cross-coupling methodologies provide access to regioregular conjugated polymers with controlled molecular architectures. These materials exhibit favorable electronic properties for semiconductor applications [6] [23].

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

269.85365 g/mol

Monoisotopic Mass

267.85570 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-21-2023

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